Octoxy(phenylcarbamoyl)phosphinate
Description
Properties
CAS No. |
62405-08-7 |
|---|---|
Molecular Formula |
C15H23NO4P- |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
octoxy(phenylcarbamoyl)phosphinate |
InChI |
InChI=1S/C15H24NO4P/c1-2-3-4-5-6-10-13-20-21(18,19)15(17)16-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,16,17)(H,18,19)/p-1 |
InChI Key |
OWCKPPOTQGKAJG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(C(=O)NC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Octoxy Phenylcarbamoyl Phosphinate and Its Analogues
Advanced Phosphinylation Reactions for Constructing the Octoxy(phenylcarbamoyl)phosphinate Core
Phosphinylation reactions are fundamental to the creation of the P-C and P-O bonds that define the phosphinate structure. Several classical and modern reactions have been adapted for this purpose.
Michaelis-Arbuzov Reaction Pathways Towards Carbamoylphosphinates
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a carbon-phosphorus bond. wikipedia.orgjk-sci.comorganic-chemistry.org Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species. wikipedia.orgjk-sci.com
The general mechanism initiates with the nucleophilic attack of the phosphorus species, such as a phosphite (B83602), on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate (B1237965). organic-chemistry.org The reactivity of the alkyl halides is in the order of R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides are highly reactive, secondary and tertiary halides are generally less effective. jk-sci.com
In the context of synthesizing carbamoylphosphinates, a variation of this reaction can be employed. One potential pathway involves the reaction of a suitable phosphite with a carbamoyl-containing electrophile. For instance, the reaction of a dialkyl phosphite with an N-substituted isocyanate can lead to the formation of a carbamoylphosphonate derivative. researchgate.net The reaction conditions, such as temperature and the presence of catalysts, can significantly influence the reaction's outcome and yield. wikipedia.org
Table 1: Substrate Scope in Michaelis-Arbuzov Reactions wikipedia.orgjk-sci.com
| Phosphorus Reactant | Product |
| Phosphite Esters | Phosphonates |
| Phosphonites | Phosphinates |
| Phosphinites | Phosphine (B1218219) Oxides |
This table is interactive. You can sort and filter the data.
Pudovik Reaction Applications in Functionalized Phosphinate Synthesis
The Pudovik reaction is another powerful method for C-P bond formation, specifically for the synthesis of α-aminomethylphosphonates and their analogues. wikipedia.org This reaction involves the addition of a hydrophosphoryl compound, like a dialkyl phosphite, across a C=N double bond of an imine, a process known as hydrophosphonylation. wikipedia.orgresearchgate.net The reaction is often catalyzed by a base. wikipedia.org
The Pudovik reaction is closely related to the three-component Kabachnik-Fields reaction, where an amine, a carbonyl compound, and a dialkyl phosphite condense to form an α-aminophosphonate. wikipedia.orgmdpi.com In the Pudovik reaction, the imine is pre-formed and then reacted with the phosphorus reagent. researchgate.net
For the synthesis of functionalized phosphinates, the Pudovik reaction can be adapted by using H-phosphinates as the hydrophosphorylating agent. The addition of an H-phosphinate to an imine would yield an α-aminophosphinate. This approach allows for the introduction of various substituents on both the nitrogen and the carbon atom of the α-aminoalkyl group, providing a versatile route to a wide range of functionalized phosphinates. benthamdirect.com The reaction can be catalyzed by various bases, including tertiary amines and phosphines, with tributylphosphine (B147548) showing high catalytic activity. benthamdirect.com
Table 2: Catalysts and Conditions in Pudovik-type Reactions
| Catalyst | Conditions | Substrate | Product | Reference |
| Tertiary Phosphines | Mild, short reaction times | Electron-deficient alkenes | Phosphonates and phosphinates | benthamdirect.com |
| Lewis Acids | Varies | Imines | α-Aminomethylphosphonates | wikipedia.org |
| Chiral Amine Bases | Varies | Aryl aldehydes | Enantioselective α-aminomethylphosphonates | wikipedia.org |
| Tetramethylguanidine | Toluene | Carbazole-related imine | α-Aminophosphonates | mdpi.com |
| MoO2Cl2 | Solvent-free, MW-assisted | Benzylideneimines | α-Aryl-α-aminophosphonates | mdpi.com |
This table is interactive. You can sort and filter the data.
Hydrophosphorylation Strategies for C-P and P-O Bond Formation
Hydrophosphorylation is a broad term that encompasses the addition of a P-H bond across an unsaturated bond, such as an alkene, alkyne, or carbonyl group. researchgate.netbeilstein-journals.org This strategy is a direct and atom-economical method for creating C-P bonds. beilstein-journals.org The reaction can be initiated by radicals, or catalyzed by bases, acids, or transition metals. beilstein-journals.orgnih.gov
In the synthesis of phosphinates, hydrophosphorylation can be used to introduce the phosphinate group onto a molecule containing an unsaturated bond. For instance, the addition of an H-phosphinate to an alkene yields an alkylphosphinate. This method is particularly useful for creating phosphinates with diverse alkyl chains. beilstein-journals.org
Furthermore, hydrophosphorylation can also be relevant to the formation of the P-O bond in this compound. While the primary focus of hydrophosphorylation is C-P bond formation, related reactions involving the addition of P-H compounds to alcohols can lead to the formation of P-O bonds, although this is less common than the traditional esterification methods.
Catalytic Approaches for Selective Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with high selectivity and under milder conditions. chemscene.com Both transition metal catalysis and organocatalysis have been applied to the synthesis of phosphinates.
Transition Metal-Catalyzed Coupling Reactions in Phosphinate Chemistry
Transition metal catalysis, particularly using palladium, nickel, or copper, is a powerful tool for forming C-P bonds. beilstein-journals.orgtcichemicals.com These reactions typically involve the cross-coupling of a phosphorus-containing nucleophile with an organic electrophile. acs.orgyoutube.com
For the synthesis of arylphosphinates, a common approach is the palladium-catalyzed cross-coupling of an H-phosphinate with an aryl halide or triflate. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl electrophile to the low-valent metal center, followed by transmetalation with the phosphinate and subsequent reductive elimination to form the C-P bond and regenerate the catalyst. acs.org The choice of ligand on the transition metal is critical for the success of these reactions, influencing the catalyst's reactivity and stability. tcichemicals.com Bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of the catalytic cycle. tcichemicals.comnih.gov
Organocatalytic Systems for Stereoselective Phosphinate Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, including the synthesis of chiral phosphinates. nih.govresearchgate.net Chiral organocatalysts can activate the substrates and control the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the product. nih.gov
Several types of organocatalytic systems have been developed for phosphinate synthesis. For example, chiral Brønsted acids, such as phosphoric acids, can be used to catalyze the enantioselective addition of H-phosphinates to imines in a Pudovik-type reaction. researchgate.net Chiral amines, like derivatives of cinchona alkaloids, can catalyze the phospha-Michael addition of H-phosphinates to α,β-unsaturated carbonyl compounds, yielding chiral phosphinates with high enantioselectivity. mdpi.comrsc.org These methods provide access to P-stereogenic phosphinates, where the phosphorus atom itself is a chiral center. nih.govresearchgate.net
Table 3: Organocatalysts in Asymmetric Phosphinate Synthesis
| Catalyst Type | Reaction Type | Product | Enantioselectivity | Reference |
| Chiral Squaramide | Desymmetrization | Chiral bisphenol phosphinates | up to 98.5:1.5 er | nih.gov |
| Biscinchona Alkaloid | Desymmetric Allylation | P-stereogenic phosphine oxides | up to 98.5:1.5 er | nih.gov |
| Cinchona Alkaloid | Phase-Transfer Catalysis | P-stereogenic phosphine borane | - | nih.gov |
| Diarylprolinol | Phospha-Michael | Optically active phosphinates | up to 99% ee | mdpi.com |
| Guanidinium Salts | Phospha-Mannich | α-Aminophosphine oxides and phosphinates | syn-isomer predominance | mdpi.com |
This table is interactive. You can sort and filter the data.
Electrochemical Synthesis of Organophosphorus Compounds Relevant to this compound
The synthesis of organophosphorus compounds, including phosphinates, has increasingly benefited from electrochemical methods, which are recognized as a green, precise, and cost-effective approach. nih.gov These techniques utilize electricity to drive oxidation and reduction reactions, often avoiding the need for harsh chemical oxidants or reductants and proceeding under mild conditions. nih.govbeilstein-journals.org For a molecule like this compound, electrochemical methods are particularly relevant for the formation of the crucial phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds.
Electrochemical synthesis is typically conducted in an undivided or divided cell containing two electrodes. The choice of electrode material is critical to the success of the synthesis. beilstein-journals.org Carbon-based electrodes like graphite (B72142) and glassy carbon are frequently used as anodes, while platinum and nickel are common cathode materials. nih.govbeilstein-journals.org
One relevant electrochemical approach is the cross-dehydrogenative coupling (CDC) reaction. For instance, an electrochemical CDC reaction between secondary phosphine oxides (R₂P(O)H) and alcohols can form the P-O bond, providing a direct route to organophosphinates. This method is eco-friendly, operating at room temperature without the need for metal catalysts or additives. Similarly, the formation of the P-C bond, such as in aryl phosphinates, can be achieved through the electrochemical cross-coupling of compounds like ethyl phenylphosphinate with aryl bromides, using a nickel catalyst and inexpensive carbon electrodes. nih.gov
The table below summarizes various electrochemical approaches pertinent to the synthesis of phosphinate precursors.
Derivatization Strategies for this compound Precursors and Fragments
The modular nature of this compound allows for extensive derivatization by modifying its three primary components: the octoxy group, the phenylcarbamoyl group, and the chiral phosphorus center.
Modification of the Octoxy Moiety
The octoxy group can be readily modified or exchanged using transesterification reactions. A particularly effective method involves the stereoselective substitution of a chiral phosphinate bearing a good leaving group, such as a binaphthyloxy group, with a lithium alkoxide. dntb.gov.uanih.gov This reaction proceeds with high efficiency and, crucially, with inversion of the absolute configuration at the phosphorus atom. nih.gov This allows for the introduction of a wide variety of alkoxy groups, including primary, secondary, and tertiary variants, by simply changing the alcohol used to generate the alkoxide. dntb.gov.uanih.gov
For example, a P-chirogenic phosphinate with a binaphthyl group can be reacted with lithium octoxide (generated from 1-octanol) to yield the corresponding octyl phosphinate. This strategy allows for the introduction of modified octyl chains (e.g., branched, fluorinated, or containing other functional groups) by using the appropriate substituted octanol (B41247) as the precursor.
The table below illustrates the versatility of this transesterification reaction with various alcohols, demonstrating its potential for introducing diverse alkoxy moieties, including the octoxy group.
Functionalization and Diversification of the Phenylcarbamoyl Group
Diversification of the phenylcarbamoyl group is most effectively achieved by utilizing substituted precursors during synthesis rather than by post-synthetic modification of the aromatic ring. The phenylcarbamoyl moiety is typically formed through the reaction of a phosphine oxide or a related P(O)-H species with a phenyl isocyanate. acs.org Therefore, a wide array of analogues can be generated by employing variously substituted phenyl isocyanates.
This synthetic strategy allows for the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring. For example, reacting a phosphinate precursor with 4-chlorophenyl isocyanate or 4-methoxyphenyl (B3050149) isocyanate would yield analogues with a chloro or methoxy (B1213986) substituent on the phenyl ring, respectively. acs.org This approach is synthetically straightforward and provides direct access to a library of functionally diverse compounds. rsc.org While direct electrophilic aromatic substitution on the pre-formed phenylcarbamoyl ring is theoretically possible, it is often complicated by competing reactions at other sites in the molecule and potential issues with regioselectivity.
Strategies for Accessing Stereoisomers of this compound
The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Accessing enantiomerically pure forms is critical for many applications and can be achieved through several key strategies.
Classical Resolution : This method involves the separation of a racemic mixture of a key intermediate, typically an H-phosphinate. The racemic H-phosphinate is reacted with a chiral resolving agent to form a pair of diastereomeric salts or complexes. rsc.org These diastereomers, having different physical properties, can then be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the enantiomerically pure H-phosphinate, which can then be converted to the final target molecule in a stereospecific manner. rsc.org A highly effective resolving agent for aryl-H-phosphinates is (R,R)-(1-naphthyl)-spiro-TADDOL. rsc.org
Chiral Auxiliaries : This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the phosphinate precursor to direct the stereochemical outcome of subsequent reactions. nih.govrsc.org Readily available and inexpensive chiral alcohols like (-)-menthol are commonly used. rsc.orgrsc.org For instance, a menthyl-H-phosphinate can be prepared and the diastereomers separated. The chiral menthol (B31143) group then directs subsequent nucleophilic substitutions at the phosphorus center before being cleaved to yield the enantiopure product. acs.org
Stereoselective Substitution : As mentioned in section 2.3.1, nucleophilic substitution at a P-chirogenic center can proceed with a high degree of stereoselectivity. Reactions of optically pure H-phosphinates with organolithium or Grignard reagents occur with inversion of configuration at the phosphorus atom, providing a reliable method to generate a wide range of P-stereogenic compounds. acs.org Similarly, the transesterification using lithium alkoxides is highly stereoselective. nih.gov
Enzymatic Resolution : A greener alternative is the use of enzymes to perform kinetic resolution. Enzymes like phosphotriesterase (PTE) and its mutants can selectively hydrolyze one enantiomer of a racemic phosphinate ester at a much faster rate than the other. tamu.eduacs.orgnih.gov This leaves the unreacted, enantiomerically enriched ester, which can be recovered from the reaction mixture. tamu.edu Different enzyme mutants can even exhibit opposite stereoselectivity, allowing for the selective preparation of either enantiomer. acs.orgnih.gov
The table below presents data on the classical resolution of various racemic H-phosphinates using (R,R)-(1-naphthyl)-spiro-TADDOL, demonstrating the effectiveness of this method for obtaining enantiopure precursors.
Mechanistic Investigations of Octoxy Phenylcarbamoyl Phosphinate Reactions
Elucidation of Reaction Pathways and Intermediates in Octoxy(phenylcarbamoyl)phosphinate Formation
The synthesis of compounds with a carbamoylphosphinate moiety typically involves the reaction of a phosphinate with an isocyanate. In the case of this compound, a plausible synthetic route is the reaction of an octyl phosphinate with phenyl isocyanate.
The mechanism likely proceeds through the following steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphorus atom of the octyl phosphinate on the electrophilic carbon atom of the phenyl isocyanate. This is analogous to the Abramov reaction, where a phosphite (B83602) attacks a carbonyl carbon. wikipedia.org The nitrogen atom in the isocyanate group enhances the electrophilicity of the carbonyl carbon.
Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient, zwitterionic tetrahedral intermediate. In this intermediate, the phosphorus atom bears a positive charge, and the oxygen atom of the isocyanate group carries a negative charge.
Rearrangement and P-N Bond Formation: The intermediate can then rearrange. The lone pair on the nitrogen atom can attack the phosphorus center, leading to the formation of a P-N bond and a cyclic intermediate.
Proton Transfer and Product Formation: Subsequent proton transfer steps, potentially facilitated by the solvent or trace amounts of acid or base, would lead to the final product, this compound, which contains a P-C bond to the phenyl group and a P-N bond within the carbamoyl (B1232498) moiety.
An alternative pathway could involve the initial reaction at the oxygen of the phosphinate, particularly if the reaction is base-catalyzed, leading to a phosphinite anion which then acts as the nucleophile.
While specific kinetic data for the synthesis of this compound is not available in the reviewed literature, the reaction rate would be influenced by several factors based on general principles of organic reactions.
Key determinants of the reaction rate would include:
Nature of the Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.
Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increased reaction rate.
Presence of Catalysts: The reaction could potentially be catalyzed by acids or bases, which would accelerate the rate by facilitating proton transfer steps or by increasing the nucleophilicity of the phosphinate.
Substituent Effects: The electronic nature of the substituents on the phenyl isocyanate would also play a role. Electron-withdrawing groups on the phenyl ring would increase the electrophilicity of the isocyanate carbon, likely leading to a faster reaction.
For related reactions, such as the formation of ketophosphonates from triethyl phosphite and α-bromoacetophenones, a negative Hammett ρ value has been observed, suggesting a mechanism involving the initial attack of the phosphorus atom on the carbon. rsc.org Similarly, the kinetics of carbamate (B1207046) formation show a dependence on the basicity of the amine and can be catalyzed by hydroxide (B78521). researchgate.net These findings provide a framework for predicting the kinetic behavior in the synthesis of this compound.
Prototropic Tautomerism in H-Phosphinates Relevant to this compound Structures
Prototropic tautomerism is a significant phenomenon in H-phosphinates, which contain a hydrogen atom directly bonded to the phosphorus atom (>P(O)H). This involves an equilibrium between the pentavalent tetracoordinated phosphinate form and a trivalent tricoordinated phosphinous acid form (>P-OH). However, this compound does not possess a P-H bond, and therefore, this specific type of prototropic tautomerism is not directly applicable.
While classical H-phosphinate tautomerism is not relevant, the presence of the carbamoyl group (-C(O)NH-) could theoretically lead to other tautomeric forms, such as an imidic acid form where the proton from the nitrogen migrates to the carbonyl oxygen (-C(OH)=N-). This is analogous to the keto-enol tautomerism observed in carbonyl compounds. youtube.com
There is no specific experimental or computational data in the surveyed literature that characterizes tautomeric equilibria for this compound. Investigating such equilibria would require spectroscopic techniques like NMR and IR, as well as computational chemistry to determine the relative energies and stabilities of the potential tautomers.
For any potential tautomeric equilibrium involving the carbamoyl group, the position of the equilibrium would likely be influenced by:
Substituent Effects: The nature of the group attached to the nitrogen (in this case, phenyl) could influence the acidity of the N-H proton and the stability of the potential tautomers.
Solvent Environment: The polarity of the solvent and its ability to form hydrogen bonds would play a crucial role in stabilizing one tautomeric form over another. For instance, a protic solvent might favor the imidic acid form through hydrogen bonding.
Mechanisms of P-O and P-C Bond Cleavage in this compound
The cleavage of phosphorus-oxygen (P-O) and phosphorus-carbon (P-C) bonds in phosphinates is a key aspect of their reactivity, particularly in hydrolysis reactions.
The hydrolysis of phosphinates can occur under both acidic and basic conditions, and the preferred cleavage pathway can depend on the reaction conditions and the structure of the phosphinate. mdpi.com
P-O Bond Cleavage:
Under basic conditions, the hydrolysis of phosphinates typically proceeds via nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center. This leads to a pentacoordinate intermediate, from which an alkoxy or aryloxy group is expelled. In the case of this compound, this would result in the cleavage of the P-O bond to the octyl group, yielding the corresponding phosphinic acid derivative. The rate of this cleavage is influenced by the nature of the leaving group; better leaving groups will facilitate the reaction.
Acid-catalyzed hydrolysis of the P-O bond can also occur, often involving protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom.
P-C Bond Cleavage:
Cleavage of the P-C bond is generally more difficult than P-O bond cleavage due to the higher bond strength of the P-C bond. However, it can be facilitated by certain structural features or reaction conditions. For instance, computational studies on substituted methylphosphonates have shown that the presence of electron-withdrawing substituents on the carbon atom can increase the stability of the transition states and intermediates that lead to P-C bond cleavage. nih.gov In this compound, the phenyl group attached to the carbamoyl moiety is directly bonded to the phosphorus atom. Cleavage of this P-C bond would be less common under standard hydrolytic conditions but could potentially be achieved under more forcing conditions or through specific enzymatic or metal-catalyzed reactions. rsc.orgrsc.org
Theoretical studies on the acid-catalyzed C-P bond cleavage of a model α-aminophosphonate suggest a mechanism involving protonation of the amino group followed by proton transfer and then P-C bond scission. nih.gov A similar multi-step process could be envisioned for the cleavage of the P-C bond in this compound, likely initiated by protonation of the carbamoyl group.
The hydrolysis of the amide linkage within the carbamoyl group is also a possible reaction pathway, particularly under strong acidic or basic conditions, which would lead to a different set of degradation products. umich.eduresearchgate.netarkat-usa.orgumich.edu
Hydrolytic Degradation Mechanisms of Phosphinate Esters
The hydrolytic stability of phosphinate esters, including this compound, is a critical aspect of their chemical behavior. The degradation process is primarily governed by the hydrolysis of the ester linkage, which can be catalyzed by both acids and bases. nih.govnih.gov The central mechanism involves a nucleophilic attack on the electrophilic phosphorus atom of the phosphoryl (P=O) group. nih.govmdpi.com
Under basic (alkaline) conditions , the hydrolysis is typically initiated by a hydroxide ion (OH⁻) acting as the nucleophile. The reaction proceeds via a nucleophilic substitution at the phosphorus center. This process is generally irreversible and results in the cleavage of the P-O ester bond, leading to the formation of a phosphinate salt and the corresponding alcohol (in this case, 1-octanol). nih.govmdpi.com The reaction rate is significantly influenced by the steric hindrance around the phosphorus atom. An increase in the size of the substituent groups on the phosphorus atom can decrease the rate of hydrolysis substantially. mdpi.com For example, studies on ethyl dialkylphosphinates have shown a dramatic decrease in reaction rates when moving from diethyl to di-tert-butyl substituents. mdpi.com
Under acidic conditions , the hydrolysis mechanism is more complex. The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. cdnsciencepub.com Subsequently, a water molecule attacks the phosphorus atom. cdnsciencepub.com Most studies indicate that this proceeds via an A-2 mechanism, involving a bimolecular transition state. cdnsciencepub.com In the majority of cases for phosphinate esters, this leads to P-O bond cleavage. nih.govcdnsciencepub.com However, depending on the structure of the ester, C-O bond cleavage can also occur. cdnsciencepub.com The choice of acid, such as hydrochloric acid or hydrobromic acid, and the reaction conditions (e.g., temperature) are key factors in determining the reaction rate and outcome. nih.gov The hydrolysis of phosphinates under acidic conditions directly yields the corresponding phosphinic acid and alcohol. mdpi.com
The general factors influencing the hydrolysis of phosphinate esters are summarized in the table below.
| Condition | Catalyst/Reagent | General Mechanism | Primary Cleavage Site | Key Influencing Factors |
|---|---|---|---|---|
| Basic | NaOH, KOH, LiOH | Nucleophilic substitution by OH⁻ at the phosphorus center. | P-O Bond | Steric hindrance at the P atom; electron-withdrawing groups can increase the rate. |
| Acidic | HCl, HBr, H₂SO₄ | Protonation of P=O followed by nucleophilic attack by H₂O (A-2 mechanism). | P-O Bond (major), C-O Bond (minor/possible) | Strength of the acid; structure of the ester's alkyl/aryl group. |
Pathways for Rearrangement Reactions and Functional Group Transformations
One primary pathway for functional group transformation is the hydrolysis of the P-N bond of the carbamoyl group. Amide bonds, and analogous P-N bonds, are susceptible to hydrolysis under both acidic and basic conditions, though often requiring harsher conditions than ester hydrolysis. nih.govrsc.org This cleavage would result in two separate molecules: octyl phosphinate and phenylcarbamic acid. The latter is unstable and would likely decompose further into aniline (B41778) and carbon dioxide.
A second potential, though speculative, pathway involves a rearrangement reaction analogous to the Lossen rearrangement . The Lossen rearrangement is the conversion of a hydroxamic acid derivative into an isocyanate. wikipedia.orgnumberanalytics.com This reaction, along with the related Curtius and Hofmann rearrangements, proceeds through a key step where a substituent migrates to an electron-deficient nitrogen atom, forming an isocyanate intermediate. masterorganicchemistry.com For this compound, a similar rearrangement could theoretically be initiated. This would require the transformation of the P=O oxygen or the P-O-R oxygen into a good leaving group, which could then depart to generate an electron-deficient nitrogen atom, facilitating the migration of the phenyl group from the carbonyl carbon to the nitrogen. This would produce phenyl isocyanate and an octyl phosphinate derivative. This pathway remains hypothetical without direct experimental evidence for this class of compounds.
The potential transformations are outlined in the table below.
| Pathway Type | Key Functional Group Involved | Plausible Conditions | Potential Products |
|---|---|---|---|
| Amide Bond Hydrolysis | N-Phenylcarbamoyl (P-N-C=O) | Strong acid or base, heat | Octyl phosphinate + Phenylcarbamic acid (decomposes to Aniline + CO₂) |
| Hypothetical Lossen-type Rearrangement | N-Phenylcarbamoyl (P-N-C=O) | Activation to create a leaving group on phosphorus, followed by heat or base | Phenyl isocyanate + Octyl phosphinate derivative |
Advanced Spectroscopic Characterization of Octoxy Phenylcarbamoyl Phosphinate
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
To perform a detailed structural assignment and conformational analysis of Octoxy(phenylcarbamoyl)phosphinate, a suite of NMR experiments would be required.
Detailed Chemical Shift and Coupling Constant Analysis (¹H, ¹³C, ³¹P) for Structural Assignment
A complete assignment of the chemical structure of this compound would rely on the analysis of one-dimensional ¹H, ¹³C, and ³¹P NMR spectra.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the N-H proton of the carbamoyl (B1232498) moiety, and the aliphatic protons of the octoxy chain. The chemical shift (δ) of each signal would provide information about the electronic environment of the protons, and the coupling constants (J) between adjacent protons would help to establish their connectivity.
¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic, carbonyl, and aliphatic carbons.
³¹P NMR: The phosphorus-31 NMR spectrum is crucial for characterizing organophosphorus compounds. uni.lu It would show a single resonance for the phosphorus atom in this compound, and its chemical shift would be indicative of its oxidation state and bonding environment. rsc.org
Interactive Data Table: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.20-7.50 | m | - | Phenyl-H |
| ¹H | 8.50 | s | - | N-H |
| ¹H | 4.05 | t | 6.8 | O-CH₂ |
| ¹H | 1.65 | p | 7.0 | O-CH₂-CH₂ |
| ¹H | 1.20-1.40 | m | - | -(CH₂)₅- |
| ¹H | 0.88 | t | 7.1 | -CH₃ |
| ¹³C | 168.0 | s | - | C=O |
| ¹³C | 138.5 | s | - | Phenyl-C (ipso) |
| ¹³C | 128.0-132.0 | m | - | Phenyl-C |
| ¹³C | 66.0 | s | - | O-CH₂ |
| ¹³C | 22.0-32.0 | m | - | -(CH₂)₆- |
| ¹³C | 14.0 | s | - | -CH₃ |
| ³¹P | 25.0 | s | - | P |
Note: This table is a hypothetical representation and is not based on experimental data.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are essential for unambiguously connecting the atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the connectivity within the phenyl and octyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons, which would be critical for connecting the phenylcarbamoyl group to the phosphorus atom and the octoxy group to the phosphorus.
Advanced NMR for Conformational Analysis and Dynamics of this compound
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the three-dimensional structure and conformational preferences of the molecule in solution. These experiments detect through-space interactions between protons that are close to each other, which can help to define the spatial arrangement of the different molecular fragments.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
HRMS and MS/MS are powerful tools for determining the elemental composition and fragmentation pathways of a compound.
Accurate Mass Determination and Molecular Formula Confirmation
High-resolution mass spectrometry would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This accurate mass would allow for the unambiguous determination of its elemental formula, confirming the presence and number of each element (C, H, N, O, P).
Fragmentation Pathway Elucidation for Structural Confirmation and Impurity Profiling
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. By analyzing the masses of the fragments, the connectivity of the different parts of the molecule can be confirmed. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the octyl group, cleavage of the P-N bond, or fragmentation of the phenylcarbamoyl moiety. This information would not only confirm the structure but could also be used to identify and characterize any impurities present in a sample.
Interactive Data Table: Hypothetical HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |
| [M+H]⁺ | [M+H - C₈H₁₆]⁺ | Loss of octene |
| [M+H]⁺ | [C₆H₅NHCO]⁺ | Phenylcarbamoyl cation |
| [M+H]⁺ | [C₈H₁₇O]⁺ | Octoxy cation |
| [M+H]⁺ | [C₆H₅NH₂]⁺ | Aniline (B41778) |
Note: This table is a hypothetical representation and is not based on experimental data.
Ionization Techniques Optimization for this compound Detection
The detection and structural elucidation of this compound via mass spectrometry (MS) are critically dependent on the selection of an appropriate ionization technique. Ionization is the process of converting neutral molecules into charged ions for analysis acdlabs.com. The choice of method is pivotal as it must be energetic enough to create ions but gentle enough to prevent excessive fragmentation, thereby preserving the molecular ion for accurate mass determination.
For a molecule with the structural complexity and functional groups of this compound, "soft" ionization techniques are generally preferred over "hard" ionization methods acdlabs.com. Hard techniques, such as Electron Ionization (EI), bombard molecules with high-energy electrons, often leading to extensive fragmentation which, while useful for structural analysis, can obliterate the molecular ion peak acdlabs.compharmafocuseurope.com.
Soft ionization methods impart less energy to the analyte molecule, increasing the probability of detecting the intact molecular ion. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly well-suited for this compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution pharmafocuseurope.com. It is highly effective for polar and large biomolecules, and its gentle nature preserves the structure of the analyte pharmafocuseurope.com. Given the presence of polar C=O, P=O, and N-H moieties in this compound, ESI would be an excellent choice. The molecular peak, often observed as a protonated molecule [M+H]⁺, is typically prominent in ESI-MS, as seen in the analysis of similar functionalized phosphonate (B1237965) compounds mdpi.com.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and volatile compounds that are not efficiently ionized by ESI pharmafocuseurope.com. It involves a corona discharge at atmospheric pressure to create reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or charge exchange reactions. This makes it a robust alternative for analyzing this compound, particularly when coupled with liquid chromatography.
Atmospheric Pressure Photoionization (APPI): APPI uses photons to ionize analytes and can be effective for both polar and non-polar molecules acdlabs.com. It offers another viable soft ionization pathway for this compound.
Optimization would involve adjusting solvent systems (e.g., methanol/water with formic acid for ESI), flow rates, and source parameters (e.g., capillary voltage, gas temperature) to maximize the signal intensity of the molecular ion while minimizing in-source fragmentation. The selection between positive and negative ion mode is also crucial; positive mode is likely to yield [M+H]⁺ or [M+Na]⁺ adducts, while negative mode could potentially produce [M-H]⁻ ions.
Table 1: Comparison of Potential Ionization Techniques for this compound
| Ionization Technique | Principle | Suitability for Compound | Expected Ion Species |
| Electrospray Ionization (ESI) | Ion formation from charged droplets in a strong electric field pharmafocuseurope.com. | High (due to polar functional groups) | [M+H]⁺, [M+Na]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization via gas-phase ion-molecule reactions at atmospheric pressure pharmafocuseurope.com. | High (suitable for moderately polar compounds) | [M+H]⁺ |
| Electron Ionization (EI) | Ionization by a high-energy electron beam, causing extensive fragmentation acdlabs.com. | Low (high fragmentation expected, loss of molecular ion) | Numerous fragment ions |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound. IR spectroscopy measures the absorption of light due to molecular vibrations, while Raman spectroscopy measures inelastically scattered light nih.gov. These methods are complementary; IR is more sensitive to vibrations of polar functional groups, whereas Raman is more sensitive to vibrations of non-polar, polarizable moieties nih.gov.
Characteristic Vibrational Mode Assignments (P=O, P-O-C, N-H, C=O, Aromatic Skeletal Modes)
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. Based on studies of analogous organophosphorus and carbamate (B1207046) compounds, the expected vibrational frequencies can be assigned.
P=O (Phosphoryl) Stretch: This is typically a very strong and sharp absorption in the IR spectrum, appearing in the range of 1230-1260 cm⁻¹ for similar phosphonate compounds mdpi.com. Its high intensity is due to the large change in dipole moment during the vibration.
P-O-C (Phosphoester) Stretch: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected in the 1000-1050 cm⁻¹ and 740-840 cm⁻¹ regions, respectively.
N-H Stretch and Bend: The N-H stretching vibration of the secondary amide group typically appears as a single, sharp band around 3300-3250 cm⁻¹ in non-hydrogen-bonded environments mdpi.com. The N-H bending (amide II) mode is expected near 1550 cm⁻¹.
C=O (Amide I) Stretch: The amide I band, which is primarily the C=O stretching vibration, is a strong absorption in the IR spectrum. For related carbamate structures, this band is observed between 1730-1750 cm⁻¹ mdpi.com.
Aromatic Skeletal Modes: The phenyl group gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations on the ring are found above 3000 cm⁻¹, while out-of-plane C-H bending modes occur between 690-900 cm⁻¹, with their exact position indicating the substitution pattern.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |
| N-H | Stretch | 3250 - 3300 mdpi.com | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C=O | Amide I Stretch | 1730 - 1750 mdpi.com | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Variable |
| N-H | Amide II Bend | ~1550 | Medium |
| P=O | Stretch | 1230 - 1260 mdpi.com | Strong |
| P-O-C | Asymmetric Stretch | 1000 - 1050 | Strong |
Spectroscopic Signatures of Intermolecular Interactions and Hydrogen Bonding in this compound
The presence of both hydrogen bond donors (N-H group) and acceptors (the phosphoryl P=O and carbonyl C=O oxygen atoms) in this compound allows for the formation of significant intermolecular hydrogen bonds in the condensed phase. These interactions cause distinct and predictable changes in the vibrational spectrum.
The formation of a hydrogen bond weakens the covalent N-H bond, causing its stretching frequency to decrease (a red shift) and the corresponding IR band to broaden significantly nih.gov. Therefore, in a solid-state or concentrated solution spectrum, the N-H stretching band would be expected to appear at a lower frequency (e.g., 3100-3250 cm⁻¹) and be much broader compared to the sharp band observed in a dilute solution in a non-polar solvent.
Similarly, the C=O and P=O groups involved in hydrogen bonding will also exhibit a red shift in their stretching frequencies, although typically to a lesser extent than the N-H group. This is because the hydrogen bond withdraws electron density from the oxygen atom, slightly weakening the double bond. The shift and broadening of these bands provide direct evidence of intermolecular association nih.govresearchgate.net. The analysis of these spectral changes at varying concentrations or temperatures can provide insights into the strength and nature of the hydrogen-bonded networks formed by the molecules.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Techniques
Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of UV or visible light. For this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the phenylcarbamoyl moiety.
Analysis of Electronic Transitions of the Phenylcarbamoyl Chromophore
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic ring and the adjacent carbonyl group. The key transitions are:
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring exhibits strong π → π* transitions, typically resulting in two main absorption bands. The more intense band (E2-band) usually appears around 200-210 nm, while a weaker, structured band (B-band) is observed around 250-270 nm.
n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally much weaker than π → π* transitions and occur at longer wavelengths, often appearing as a shoulder on the tail of the main absorption band, typically above 280 nm.
The conjugation between the phenyl group, the nitrogen lone pair, and the carbonyl group in the phenylcarbamoyl system will influence the exact position and intensity of these absorption maxima. This extended conjugation typically shifts the absorption bands to longer wavelengths (a bathochromic shift) compared to isolated benzene or carbonyl compounds.
Investigation of Fluorescence Properties and Potential as Spectroscopic Probes
Molecules containing aromatic rings, such as the phenyl group in this compound, often exhibit fluorescence. Fluorescence is the emission of light that occurs after a molecule absorbs a photon and is excited to a higher electronic state. The molecule then relaxes to the lowest vibrational level of the excited state before emitting a photon to return to the ground state.
The fluorescence properties of this compound would be linked to the phenylcarbamoyl chromophore. The emission wavelength is always longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime would be sensitive to the molecule's local environment, including solvent polarity and the presence of hydrogen bonding. This sensitivity could potentially allow this compound or its derivatives to be used as spectroscopic probes to study molecular interactions in various chemical or biological systems. However, experimental studies would be required to confirm and characterize its specific fluorescence behavior, including excitation/emission spectra and quantum yield.
Computational Chemistry and Molecular Modeling of Octoxy Phenylcarbamoyl Phosphinate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like octoxy(phenylcarbamoyl)phosphinate at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the stable three-dimensional arrangements (conformers) of organophosphorus compounds and their relative energies. iaea.org For a molecule like this compound, with its flexible octoxy chain and rotatable phenyl group, multiple low-energy conformations are expected to exist.
A typical DFT study would involve geometry optimization of various possible conformers. The calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or larger, would identify the structures that are true energy minima on the potential energy surface. iau.irbiorxiv.orgresearchgate.netdtic.mil The relative energies of these conformers would indicate their population distribution at thermal equilibrium. For instance, studies on related cyclic organophosphorus compounds have shown that conformers with an axial orientation of exocyclic substituents can be preferred. researchgate.net In the case of this compound, the orientation of the phenylcarbamoyl group relative to the phosphorus center and the conformation of the octoxy chain would be of primary interest.
Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | trans orientation of P=O and N-H | 0.00 (most stable) |
| B | gauche orientation of P=O and N-H | 1.5 |
| C | Extended octoxy chain | 0.8 |
| D | Folded octoxy chain | 2.1 |
Note: This data is hypothetical and serves to illustrate the type of results obtained from DFT calculations. The actual values would depend on the specific level of theory used.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for this compound
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting NMR chemical shifts (¹H, ¹³C, ³¹P). figshare.com By calculating the magnetic shielding tensors for each nucleus in a Boltzmann-averaged ensemble of low-energy conformers, a theoretical NMR spectrum can be generated. uncw.edu Recent advancements also utilize machine learning models trained on large datasets to predict chemical shifts with high accuracy. nih.govarxiv.org For this compound, this would be crucial for assigning the numerous signals from the octoxy and phenyl groups.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) spectra to identify characteristic functional group vibrations, such as the P=O, C=O, and N-H stretches. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This would allow for the characterization of the electronic structure, including the HOMO-LUMO gap, which is indicative of the molecule's reactivity. biorxiv.orgbiorxiv.org
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | ~25 ppm |
| ¹H NMR | Phenyl-H (ortho) | ~7.6 ppm |
| ¹³C NMR | P=O Carbonyl (C) | ~168 ppm |
| IR | P=O Stretch (ν) | ~1250 cm⁻¹ |
| IR | N-H Stretch (ν) | ~3300 cm⁻¹ |
| UV-Vis | λmax (in Methanol) | ~245 nm |
Note: These values are hypothetical estimates based on typical ranges for similar functional groups and are for illustrative purposes only.
Calculation of Reaction Energetics, Transition States, and Reaction Paths
DFT can be used to model the potential chemical reactions of this compound. This involves locating the transition state structures for a given reaction and calculating the activation energy barrier. rsc.org For example, the mechanism of its synthesis, such as the reaction between a phosphinate precursor and phenyl isocyanate, could be elucidated. By mapping the minimum energy path from reactants to products via the transition state, a detailed understanding of the reaction mechanism can be achieved. This is critical for optimizing reaction conditions and predicting potential side products. dtic.mil
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time.
Dynamic Behavior and Conformational Flexibility of this compound in Various Environments
MD simulations model the atomic motions of a molecule by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms. nih.gov An MD simulation of this compound would reveal how the molecule explores its conformational space in real-time. This is particularly important for understanding the flexibility of the long octoxy tail and the rotation around the various single bonds. The simulation would generate a trajectory of atomic coordinates over time, from which properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify flexibility.
Studies of Solvation Effects and Intermolecular Interactions
MD simulations are especially powerful for studying how a molecule interacts with its environment, such as a solvent. By explicitly including solvent molecules (e.g., water, chloroform) in the simulation box, one can observe the formation and dynamics of the solvation shell around this compound. This provides insights into its solubility and how the solvent influences its conformational preferences. github.io Furthermore, simulations of multiple solute molecules can be used to study aggregation and intermolecular interactions, such as hydrogen bonding between the N-H and P=O groups of neighboring molecules, which are crucial for understanding the properties of the compound in the condensed phase.
In Silico Design and Virtual Screening of this compound Analogues
The rational design of novel bioactive compounds is a cornerstone of modern medicinal chemistry and materials science. For a niche molecule such as this compound, in silico methods provide a powerful toolkit to explore its chemical space, predict the properties of its analogues, and prioritize synthetic efforts. This section delves into the computational strategies employed for the design and virtual screening of analogues of this compound, with a focus on Quantitative Structure-Reactivity/Property Relationship (QSPR) modeling and the prediction of synthetic accessibility.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their reactivity or other specific properties. For this compound and its analogues, QSPR can be instrumental in predicting various endpoints, such as binding affinity to a biological target, catalytic activity, or material properties.
The development of a robust QSPR model begins with the generation of a dataset of molecules and their corresponding experimentally determined property of interest. For the purpose of this discussion, let us consider a hypothetical QSPR study on a series of this compound analogues designed to exhibit inhibitory activity against a hypothetical enzyme, "Phospho-Carbamate Hydrolase."
A curated set of analogues would be synthesized, and their inhibitory constant (K_i) against the enzyme would be determined. Concurrently, a wide range of molecular descriptors for each analogue would be calculated using computational chemistry software. These descriptors can be categorized as:
Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.
Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). rsc.org
Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and polarizability.
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms such as support vector machines (SVM) or neural networks. beilstein-journals.orgresearchgate.net The goal is to create an equation that can accurately predict the property of interest (e.g., pK_i, the negative logarithm of the K_i value) based on a selection of the most relevant descriptors.
A hypothetical QSPR model for the "Phospho-Carbamate Hydrolase" inhibitors might take the following form:
pK_i = β_0 + β_1 * (logP) + β_2 * (LUMO) + β_3 * (Molecular_Surface_Area) + ...
where β_i are the regression coefficients determined from the statistical analysis.
The predictive power of the QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of molecules not used in the model development. rsc.org
Table 1: Hypothetical QSPR Data for this compound Analogues
| Analogue ID | R Group Modification | logP | LUMO Energy (eV) | Molecular Surface Area (Ų) | Predicted pK_i | Experimental pK_i |
| OCP-001 | H (this compound) | 3.2 | -1.5 | 350 | 6.5 | 6.4 |
| OCP-002 | 4-Cl | 3.9 | -1.8 | 370 | 7.1 | 7.0 |
| OCP-003 | 4-OCH₃ | 2.8 | -1.3 | 365 | 6.2 | 6.3 |
| OCP-004 | 4-NO₂ | 3.1 | -2.5 | 380 | 7.8 | 7.9 |
| OCP-005 | 2-F | 3.4 | -1.6 | 360 | 6.7 | 6.6 |
This QSPR model can then be used to virtually screen a large library of yet-to-be-synthesized analogues of this compound. By calculating the relevant descriptors for these virtual compounds, their potential inhibitory activity can be predicted, allowing researchers to prioritize the synthesis of the most promising candidates.
Predictive Modeling for Novel Phosphinate Structures and Synthetic Accessibility
While QSPR modeling can identify potentially active analogues, it is equally crucial to assess whether these novel structures can be synthesized in a laboratory setting. The prediction of synthetic accessibility is a rapidly evolving field in computational chemistry, aiming to provide a quantitative measure of how easily a molecule can be prepared.
Several computational approaches have been developed to estimate synthetic accessibility. One common method involves a fragment-based approach, where a molecule is broken down into smaller fragments, and a score is assigned based on the frequency of these fragments in databases of known molecules. The underlying assumption is that molecules composed of common fragments are more likely to be synthetically accessible.
Another approach utilizes a retrosynthetic analysis paradigm. In this method, a target molecule is recursively broken down into simpler precursors through known chemical reactions until commercially available starting materials are reached. The complexity of the resulting synthetic tree can be used to estimate the synthetic difficulty.
More recently, machine learning models, including deep neural networks, have been trained on large datasets of chemical reactions to predict the feasibility of a given reaction or to propose entire synthetic routes. organic-chemistry.org These models can learn complex chemical patterns and provide a more nuanced assessment of synthetic accessibility.
For the in silico design of novel phosphinate structures, a predictive model for synthetic accessibility would be an invaluable tool. The synthesis of phosphinates, including O-alkyl N-phenylcarbamoylphosphinates, often involves specific and sometimes challenging chemical transformations, such as the Atherton-Todd reaction for the formation of the P-N bond. rsc.orgwikipedia.org A predictive model would need to be trained on a dataset that includes such reactions to accurately assess the accessibility of novel phosphinate analogues.
A hypothetical synthetic accessibility score (SA score) could be developed, ranging from 1 (very easy to synthesize) to 10 (very difficult to synthesize). This score would be calculated based on factors such as:
Molecular complexity: This includes the number of atoms, rings, and stereocenters.
Fragment contributions: The presence of rare or complex chemical fragments would increase the SA score.
Known reaction precedence: The key bond-forming reactions required for the synthesis would be evaluated based on their reliability and substrate scope. For instance, the formation of the carbamoylphosphinate linkage would be a critical step to evaluate.
Table 2: Predictive Modeling for Synthetic Accessibility of Novel Phosphinate Structures
| Analogue ID | Proposed Structure | Key Synthetic Step | Molecular Complexity Score | Fragment Rarity Score | Predicted SA Score |
| OCP-006 | 4-CN substituted phenyl ring | Atherton-Todd Reaction | 4.2 | 2.1 | 3.5 |
| OCP-007 | Fused heterocyclic ring on phenyl | Multi-step heterocycle synthesis | 7.8 | 6.5 | 8.1 |
| OCP-008 | Chiral center on octyl chain | Asymmetric synthesis | 6.5 | 3.0 | 5.8 |
| OCP-009 | Perfluorinated octyl chain | Fluorination chemistry | 5.9 | 7.2 | 7.5 |
| OCP-010 | Linkage to a peptide backbone | Solid-phase peptide synthesis | 8.5 | 5.5 | 8.7 |
By integrating QSPR modeling with synthetic accessibility prediction, a comprehensive in silico workflow for the design of novel this compound analogues can be established. This dual-pronged approach allows for the efficient exploration of chemical space, identifying compounds that are not only predicted to be active but are also synthetically feasible, thereby significantly accelerating the discovery and development of new functional molecules.
Lack of Publicly Available Research Hinders Detailed Analytical Reporting on this compound
A thorough review of available scientific literature reveals a significant gap in detailed analytical methodologies for the chemical compound this compound. Despite a comprehensive search for advanced chromatographic and sample preparation techniques, no specific, validated methods for the detection and quantification of this particular compound could be identified.
The inquiry into specialized analytical techniques, which form the backbone of modern chemical analysis, yielded no specific protocols for this compound. This includes a lack of information on optimized gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods, which are standard for trace analysis of complex organic molecules. Consequently, details regarding appropriate columns, mobile phases, and detector settings remain undocumented in accessible scientific databases and publications.
Furthermore, the investigation into more advanced and specialized analytical approaches for this compound also returned no findings. There is no available research on the development of enantioselective chromatographic methods, which would be necessary to separate its potential chiral forms. Similarly, searches for innovative sample preparation and enrichment strategies, such as microextraction techniques (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME)) or specific derivatization protocols tailored to enhance its detection, did not provide any relevant results.
This absence of published data prevents the construction of a detailed report on the advanced analytical methodologies for this compound as outlined. The scientific community has not, to date, published research focusing on the specific analytical challenges and solutions for this compound. Therefore, the creation of data tables and a detailed discussion on research findings as requested is not feasible.
Advanced Analytical Methodologies for Octoxy Phenylcarbamoyl Phosphinate Detection and Quantification
Advanced Principles in Chemical Detection
Recent advancements in analytical chemistry have led to the development of highly sensitive and selective methods for the detection of various chemical compounds. These methods often rely on novel materials and transduction mechanisms to achieve lower detection limits and faster response times compared to traditional analytical techniques. For organophosphorus compounds, these advanced principles are primarily centered around enzyme-based biosensors and innovative optical sensing platforms.
Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of organophosphorus compounds, including potentially Octoxy(phenylcarbamoyl)phosphinate. These sensors translate the chemical interaction between the target analyte and a recognition element into a measurable electrical signal. The two main categories are enzyme-based biosensors and non-enzymatic electrochemical sensors.
Enzyme-Based Biosensors:
The most common approach for detecting organophosphorus compounds is through the use of biosensors based on the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE). chemcu.orgnih.govmdpi.com The principle of these biosensors is based on the fact that organophosphorus compounds are potent inhibitors of AChE. chemcu.org In the absence of an inhibitor, AChE catalyzes the hydrolysis of a substrate like acetylthiocholine (B1193921) into thiocholine. chemcu.org The resulting product can then be electrochemically oxidized, generating a current that is proportional to the enzyme's activity. When an organophosphorus compound like this compound is present, it would inhibit the AChE activity, leading to a decrease in the electrochemical signal. This inhibition is directly proportional to the concentration of the organophosphorus compound. nih.gov
Another enzyme utilized in biosensors for organophosphorus compounds is organophosphorus hydrolase (OPH). rsc.orgbohrium.com OPH can directly catalyze the hydrolysis of a wide range of organophosphorus compounds. bohrium.com The hydrolysis products can then be detected electrochemically. For instance, the hydrolysis of some organophosphorus pesticides releases protons, which can be detected by a potentiometric microbial biosensor using a pH electrode. nih.gov OPH-based biosensors offer the advantage of direct detection of the analyte, rather than relying on an inhibition mechanism. nih.gov
To enhance the sensitivity and stability of these biosensors, various nanomaterials are often incorporated into the electrode design. These include carbon nanotubes, gold nanoparticles, and graphene, which provide a larger surface area for enzyme immobilization and facilitate electron transfer. mdpi.comresearchgate.net
Non-Enzymatic Electrochemical Sensors:
While enzyme-based sensors are highly sensitive, the stability of the enzyme can be a limiting factor. mdpi.com Non-enzymatic electrochemical sensors offer an alternative approach. These sensors often utilize nanomaterials with catalytic properties to directly oxidize or reduce the target organophosphorus compound. For example, nanostructured gold-modified electrodes have been shown to facilitate the electrocatalytic reaction of methyl parathion. mdpi.com Another approach involves the use of zirconia nanoparticles, which have a strong affinity for the phosphate (B84403) group in organophosphorus compounds, allowing for their selective sorption and subsequent electrochemical detection. capes.gov.br
Interactive Table: Research Findings on Electrochemical Detection of Organophosphorus Compounds
| Analyte | Sensor Type | Principle of Detection | Limit of Detection (LOD) | Linear Range | Sample Matrix |
| Methyl Parathion | Non-enzymatic | Electrocatalytic reaction on nanostructured gold electrode | 5.9 ppb | 0.01 - 4 ppm | Bok Choy, Strawberry |
| Paraoxon (B1678428) | OPH-based biosensor | Amperometric detection of hydrolysis product | 0.12 µM | Not specified | Not specified |
| Chlorpyrifos, Malathion, Diazinon | OPH-based biosensor | Conductometric detection of hydronium ions from hydrolysis | 20-40 ppb | 0 - 100 ppb | Tris-acetate buffer |
| Trichlorfon, Dichlorvos | AChE-based biosensor | Indirect competitive detection using nanogold/mercaptomethamidophos | 0.019 - 0.077 ng/mL | 0.1 - 1500 ng/mL | Apple, Cabbage |
| Paraoxon | Microbial biosensor | Electrochemical detection of p-NP from OPH-expressing E. coli | Submicromolar levels | Not specified | Not specified |
Optical sensing methods, particularly those based on luminescence, provide another powerful tool for the detection of organophosphorus compounds, which could be adapted for this compound. These techniques rely on changes in light emission (fluorescence or phosphorescence) of a sensing material upon interaction with the analyte.
Fluorescence Quenching:
A common mechanism in optical sensing is fluorescence quenching, where the presence of the analyte decreases the fluorescence intensity of a probe. nih.gov For instance, the intrinsic fluorescence of some enzymes, like esterase 2, can be quenched upon binding with organophosphate pesticides. nih.gov The extent of quenching can be correlated to the concentration of the pesticide. nih.gov
Quantum dots (QDs) are semiconductor nanocrystals with unique photoluminescent properties that are increasingly used in sensing applications. tandfonline.com Graphene quantum dots (GQDs) have been employed in biosensors for organophosphate detection. chemcu.org In one system, GQDs are used in conjunction with acetylcholinesterase and cholinesterase. In the absence of pesticides, the enzymes produce hydrogen peroxide, which quenches the fluorescence of the GQDs. chemcu.org The presence of organophosphates inhibits the enzymes, reducing hydrogen peroxide production and restoring the fluorescence signal. chemcu.org Another approach utilizes the quenching of DNA-templated silver nanoclusters (Ag NCs) by the sulfhydryl groups produced from the hydrolysis of organophosphorus pesticides under alkaline conditions. mdpi.com
Luminescence Enhancement and Ratiometric Sensing:
In contrast to quenching, some sensing systems are designed for luminescence enhancement. For example, some coordination polymers have been shown to exhibit enhanced emission intensity in the presence of certain organophosphorus pesticides.
Lanthanide-based luminescence offers unique advantages for sensing due to sharp emission lines and long lifetimes. nih.gov Lanthanide-organic frameworks (LOFs) can be designed to detect pesticides in aqueous solutions. caltech.edu The interaction between the pesticide and the LOF can modulate the energy transfer from the organic linker to the lanthanide ion, resulting in a change in the luminescence signal. caltech.edu Ratiometric fluorescent sensing, which measures the ratio of two different emission wavelengths, can improve the accuracy and reliability of detection by providing a built-in self-calibration. A lanthanide-based ratiometric sensor has been developed for the enzyme-free detection of organophosphorus pesticides, where the fluorescence of a terbium complex is quenched while a reference dye's fluorescence remains stable. nih.gov
Förster Resonance Energy Transfer (FRET):
FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor. This principle can be harnessed for biosensing. A FRET-based sensor for paraoxon has been developed using a thermostable esterase (EST2) labeled with a donor (tryptophan) and an acceptor (IAEDANS). nih.gov The binding of paraoxon to the enzyme induces a conformational change that alters the distance between the donor and acceptor, leading to a change in the FRET efficiency and a detectable signal. nih.gov
Interactive Table: Research Findings on Optical and Luminescence-Based Detection of Organophosphorus Compounds
| Analyte | Sensor Type | Principle of Detection | Limit of Detection (LOD) | Linear Range | Sample Matrix |
| Phorate, Profenofos, Isocarbophos, Omethoate | Aptamer-based | Fluorescence recovery of TAMRA-labeled aptamer | 0.167 - 0.333 µg/L | Not specified | Vegetables |
| Paraoxon | FRET-based biosensor | Quenching of IAEDANS-labeled EST2-S35C | 2 nM | Not specified | Not specified |
| Dimethoate, Ethion, Phorate | DNA-Ag NCs | Fluorescence quenching by hydrolyzed products | 0.05 - 30 ng/mL | 0.1 - 2000 ng/mL | Lake water |
| Organophosphorus Pesticides | Lanthanide-based ratiometric sensor | Fluorescence quenching of Tb3+ complex | 0.034 µg L-1 | Not specified | Tap water, Apple |
| Chlorpyrifos, Profenofos | Carbon dot-based biosensor | Fluorescence recovery with GO as quencher | 0.14 ppb (Chlorpyrifos) | Not specified | Water |
Exploration of Octoxy Phenylcarbamoyl Phosphinate Derivatives and Analogues
Rational Design Principles for Novel Phosphinate Structures Related to Octoxy(phenylcarbamoyl)phosphinate
The rational design of new molecules based on a lead compound like this compound involves a systematic approach to modify its structure to enhance desired properties while minimizing undesirable ones. Key strategies in this process include bioisosteric replacement and scaffold hopping.
Bioisosteric Replacements in the Phenylcarbamoyl and Octoxy Moieties
Bioisosterism refers to the strategy of exchanging a functional group within a molecule for another group with similar physical or chemical properties, with the goal of creating a new compound that retains the desired biological activity but has improved characteristics. nih.govcore.ac.uk In the context of this compound, both the phenylcarbamoyl and the octoxy moieties present opportunities for such modifications.
The phenylcarbamoyl moiety is crucial for potential interactions with biological targets, likely through hydrogen bonding and aromatic interactions. Bioisosteric replacements for the phenyl group could be explored to modulate these interactions, improve metabolic stability, or alter solubility. For instance, replacing the phenyl ring with various heteroaromatic rings could introduce new hydrogen bond donors or acceptors and modify the electronic properties of the molecule.
Table 1: Potential Bioisosteric Replacements for the Phenyl Group in the Phenylcarbamoyl Moiety
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Phenyl | Pyridyl | Introduce a hydrogen bond acceptor, potentially altering target binding and improving solubility. |
| Phenyl | Thienyl | Modify lipophilicity and electronic distribution. |
| Phenyl | Pyrrolyl | Introduce a hydrogen bond donor. |
| Phenyl | Fluorinated Phenyl | Block metabolic oxidation sites and modulate electronic properties. |
The octoxy moiety , a long alkyl chain, significantly influences the lipophilicity and, consequently, the pharmacokinetic properties of the parent compound. Modifications to this group can be used to fine-tune these characteristics.
Table 2: Potential Modifications to the Octoxy Moiety
| Modification | Rationale |
| Chain Length Variation | Shortening or lengthening the alkyl chain to optimize lipophilicity and target engagement. |
| Introduction of Unsaturation | Incorporating double or triple bonds to introduce conformational rigidity. |
| Introduction of Heteroatoms | Replacing a methylene (B1212753) group with an oxygen (ether linkage) or nitrogen to alter polarity and potential for hydrogen bonding. |
| Branching | Introducing alkyl branches to increase steric bulk and potentially influence metabolic stability. |
Scaffold Hopping and Structure Simplification Strategies
Scaffold hopping is a more drastic approach to lead modification, where the core structure, or scaffold, of the molecule is replaced with a chemically different one while aiming to maintain the original biological activity. nih.govrsc.org This strategy can lead to the discovery of novel chemical classes with improved properties or novel intellectual property. For this compound, the central phosphinate core could be the subject of scaffold hopping.
Structure simplification, a related strategy, aims to reduce the complexity of a molecule while retaining its key pharmacophoric features. This can lead to compounds that are easier to synthesize and may have better physicochemical properties.
Table 3: Illustrative Scaffold Hopping and Simplification Strategies
| Strategy | Original Scaffold | Potential New Scaffold | Rationale |
| Scaffold Hopping | Phosphinate | Phosphonate (B1237965) | To enhance hydrolytic stability while maintaining a similar tetrahedral geometry. nih.gov |
| Scaffold Hopping | Phosphinate | Carboxylate | To explore a different acidic isostere, though with altered geometry. |
| Structure Simplification | Phenylcarbamoyl | Simpler Amide | To reduce molecular weight and complexity while retaining the key amide linkage. |
Synthesis and Comprehensive Characterization of this compound Libraries
The synthesis of a library of derivatives based on the principles outlined above would likely involve multi-step synthetic routes. A general approach to synthesizing phosphinates often involves the reaction of a phosphinic chloride with an alcohol or the Arbuzov reaction. benthamdirect.com For the synthesis of a library of this compound analogues, a convergent synthetic strategy would be advantageous, allowing for the late-stage introduction of diversity.
For instance, a common intermediate could be prepared and then reacted with a variety of substituted anilines and alcohols to generate the final library of compounds.
Once synthesized, each compound in the library would require comprehensive characterization to confirm its structure and purity. Standard analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR would be essential to elucidate the precise structure of the synthesized molecules.
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compounds.
Comparative Studies of Reactivity, Stability, and Spectroscopic Features Across Derivative Series
A crucial aspect of exploring a new chemical series is to understand how structural modifications influence the compound's properties. Comparative studies across a library of derivatives would provide valuable structure-activity relationships (SAR) and structure-property relationships (SPR).
Reactivity and Stability: The hydrolytic stability of the phosphinate ester bond would be a key parameter to investigate, as it would influence the compound's viability as a potential therapeutic agent. nih.gov Studies would likely be conducted at different pH values to simulate physiological conditions. The introduction of different substituents on the phenyl ring or modifications to the octoxy chain could significantly impact the electronic environment around the phosphorus center, thereby affecting the rate of hydrolysis.
Spectroscopic Features: A systematic analysis of the spectroscopic data across the derivative series would reveal important trends. For example, in ³¹P NMR, the chemical shift of the phosphorus atom would be sensitive to the electronic nature of the substituents on the phenyl ring. Similarly, in ¹H and ¹³C NMR, the chemical shifts of the protons and carbons in the vicinity of the modification sites would provide insights into the electronic and steric effects of the introduced groups.
Table 4: Hypothetical Comparative Data for a Derivative Series
| Derivative | Modification | ³¹P NMR Chemical Shift (ppm) | Relative Hydrolytic Stability (t½) |
| Parent Compound | - | x | y |
| Derivative 1 | Electron-withdrawing group on phenyl ring | x + Δ | y - δ |
| Derivative 2 | Electron-donating group on phenyl ring | x - Δ | y + δ |
| Derivative 3 | Shorter alkyl chain | x | y (minor change) |
| Derivative 4 | Branched alkyl chain | x | y + ε |
Note: This table is illustrative and does not represent actual experimental data.
Octoxy Phenylcarbamoyl Phosphinate in Advanced Materials and Chemical Transformations
Role as Intermediates and Building Blocks in Complex Organic Syntheses
The structural features of octoxy(phenylcarbamoyl)phosphinate make it a valuable intermediate and building block in the synthesis of more complex organic molecules, particularly those with tailored stereochemistry and novel organophosphorus architectures. The presence of both P-O and P-N bonds, along with the potential for chirality at the phosphorus center, offers multiple avenues for synthetic manipulation.
The synthesis of chiral organophosphorus compounds is of significant interest due to their applications in asymmetric catalysis and as chiral ligands for transition metals. rsc.org The phosphorus atom in this compound can be a stereogenic center, and its reactions can be directed to achieve high levels of stereocontrol.
Methods for achieving stereocontrol in reactions involving phosphinates often rely on the use of chiral auxiliaries or catalysts. rsc.orgmdpi.com For instance, the synthesis of this compound could start from a chiral alcohol, such as a menthol (B31143) derivative, to introduce a chiral auxiliary that directs subsequent reactions. rsc.org Alternatively, asymmetric synthesis can be achieved through the use of chiral catalysts in reactions that form the phosphinate core or in subsequent transformations. mdpi.com
Key Research Findings in Stereocontrolled Phosphinate Synthesis:
| Reaction Type | Chiral Inductor | Stereoselectivity | Reference |
| Asymmetric Addition | Chiral Ligand (e.g., BINOL-derived) | High enantiomeric excess (ee) | rsc.org |
| Nucleophilic Substitution | Chiral Auxiliary (e.g., menthol) | High diastereomeric excess (de) | rsc.org |
| Catalytic Asymmetric P-C bond formation | Chiral Metal Complex | Good to excellent ee | mdpi.com |
These approaches could be adapted to synthesize enantiomerically enriched this compound, which can then be used as a chiral building block to impart stereochemistry in the synthesis of larger, more complex molecules. The phenylcarbamoyl group may also play a role in directing stereoselective transformations through non-covalent interactions.
This compound serves as a versatile precursor for a wide array of novel organophosphorus compounds. The reactivity of the P-O and P-N bonds can be selectively exploited to introduce new functionalities and build complex molecular architectures. mdpi.com
For example, the octoxy group can be cleaved and replaced with other alkyl or aryl groups through reactions with organometallic reagents, leading to the formation of new P-C bonds. Similarly, the phenylcarbamoyl moiety can be modified or replaced to introduce different substituents, thereby tuning the electronic and steric properties of the resulting organophosphorus compound. The synthesis of phosphonic acid analogues of natural compounds often utilizes such chiral phosphonate (B1237965) building blocks. researchgate.net
Potential Transformations of this compound:
| Reagent/Condition | Transformation | Product Class |
| Grignard Reagents (RMgX) | Cleavage of P-O bond | Phosphine (B1218219) Oxides |
| Organolithium Reagents (RLi) | Cleavage of P-O bond | Phosphine Oxides |
| Strong Acids/Bases | Hydrolysis of carbamoyl (B1232498) group | Phosphinic Acids |
| Reducing Agents (e.g., Silanes) | Reduction of P=O bond | Phosphines |
These transformations allow for the synthesis of a diverse library of organophosphorus compounds with tailored electronic and steric properties, which are valuable as ligands in catalysis, as building blocks for functional materials, or as biologically active molecules. mdpi.comnih.gov
Integration of this compound into Polymer and Material Science Applications
The unique chemical structure of this compound also lends itself to applications in polymer and material science, where it can be incorporated as a functional monomer or used to modify the surfaces of various materials.
Phosphorus-containing polymers are of great interest due to their unique properties. encyclopedia.pubmdpi.com this compound, containing a polymerizable group (potentially through modification of the phenyl ring or the octyl chain), could serve as a functional monomer in the synthesis of novel polymeric materials.
The incorporation of the phosphinate moiety into a polymer backbone can be achieved through various polymerization techniques, such as free-radical polymerization or controlled radical polymerization. encyclopedia.pubmdpi.com The resulting polymers would possess the inherent properties of the phosphinate group, which could be exploited for various applications. The synthesis of polymers with sidechain phosphorus-containing acids is a common strategy. encyclopedia.pubmdpi.com
Examples of Phosphorus-Containing Monomers and Polymerization Methods:
| Monomer Type | Polymerization Method | Reference |
| Vinylphosphonates | Radical Polymerization, ATRP | encyclopedia.pubmdpi.com |
| Acrylate-functionalized phosphonates | Free-Radical Polymerization | researchgate.netresearchgate.net |
| Phosphonate-containing methacrylates | Photopolymerization | researchgate.net |
By analogy, a modified this compound with a polymerizable handle could be copolymerized with other monomers to create materials with a range of tailored functionalities.
The phosphinate group is known to have a strong affinity for metal oxide surfaces, making phosphinate-containing molecules excellent candidates for surface modification. researchgate.netresearchgate.netresearchgate.net this compound could be used to functionalize the surfaces of materials such as silica, titania, or alumina. researchgate.netresearchgate.net
This surface functionalization can be achieved by grafting the phosphinate onto the material's surface, forming stable M-O-P bonds. researchgate.netnih.gov The octoxy and phenylcarbamoyl groups would then be exposed on the surface, altering its chemical and physical properties. This approach can be used to control surface energy, introduce specific binding sites, or improve the compatibility between different materials in a composite. The "graft onto" approach is a versatile method for modifying surfaces. rsc.org
Techniques for Surface Grafting of Phosphinates:
| Substrate | Grafting Method | Characterization Technique | Reference |
| Silica | Solution-phase grafting | Solid-state NMR, XPS | researchgate.netrsc.org |
| Metal Oxides | Self-assembled monolayers (SAMs) | Contact Angle, AFM | specificpolymers.com |
| Polymers | Chemical reaction in aqueous solution | XPS, Water Contact Angle | nih.gov |
The ability to tailor the surface chemistry of materials using molecules like this compound is crucial for the development of advanced materials with specific interfacial properties.
Coordination Chemistry of this compound as a Ligand
The phosphinate group in this compound can act as a ligand, coordinating to metal centers to form a variety of coordination complexes. mdpi.comnih.gov The coordination chemistry of phosphinates is rich and varied, with the ligand capable of adopting several coordination modes. nih.gov
The oxygen atom of the P=O group is a hard donor, while the phosphorus atom can act as a soft donor, allowing phosphinates to coordinate to a wide range of metal ions. The specific coordination mode will depend on the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions. The synthesis of transition metal phosphonate complexes often yields layered or framework structures. nih.gov
Common Coordination Modes of Phosphinate Ligands:
| Coordination Mode | Description |
| Monodentate | Coordination through the P=O oxygen atom. |
| Bidentate Bridging | The two oxygen atoms of the phosphinate group bridge two metal centers. |
| Chelating | Both oxygen atoms coordinate to the same metal center (less common for simple phosphinates). |
Research on this compound Remains Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, no specific information regarding the chemical compound "this compound" is available in the public domain. This includes a lack of data concerning the design and synthesis of its metal complexes, as well as any mechanistic studies of its potential catalytic activities.
The planned sections and subsections, which were to cover:
Mechanistic Studies of Metal-Ligand Interactions and Reactivity in Catalysis
remain unwritten as no foundational research on this particular molecule is accessible.
It is possible that "this compound" is a novel compound that has not yet been described in published literature, is referred to by a different nomenclature in research, or is a proprietary compound whose details are not publicly disclosed. Without any primary sources, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy.
Therefore, the generation of an article focusing solely on the chemical compound “this compound” is not possible at this time.
Emerging Research Trends and Future Perspectives for Octoxy Phenylcarbamoyl Phosphinate Chemistry
Sustainable and Green Synthesis Methodologies for Octoxy(phenylcarbamoyl)phosphinate
The development of sustainable and green synthesis methods is a paramount goal in modern chemistry, aiming to reduce environmental impact and enhance safety. For a compound like this compound, this would involve a shift from traditional synthesis routes toward more eco-friendly alternatives.
Current research in organophosphorus chemistry, particularly in the synthesis of related phosphonates and phosphinates, emphasizes several green chemistry principles. sciencedaily.comresearchgate.net These include the use of less hazardous solvents, development of catalytic reactions to replace stoichiometric reagents, and improving atom economy. nih.gov For instance, the use of water as a solvent or the application of ultrasound to promote reactions are emerging sustainable techniques in phosphonate (B1237965) synthesis. researchgate.net
Future research into the green synthesis of this compound could explore:
Catalytic Routes: Investigating novel catalysts to facilitate the key bond-forming reactions, potentially avoiding harsh reagents and reaction conditions.
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Employing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption.
Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources.
A hypothetical comparison of a traditional versus a potential green synthesis approach is outlined below.
| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Potential) |
| Solvent | Dichloromethane, Chloroform | Water, Ethanol, or solvent-free |
| Catalyst | Stoichiometric base (e.g., triethylamine) | Catalytic amount of a reusable acid or base |
| Energy Input | Prolonged heating under reflux | Microwave or ultrasonic irradiation |
| Byproducts | Halogenated waste, salt byproducts | Minimal and non-hazardous byproducts |
Application of High-Throughput Experimentation and Automation in Phosphinate Synthesis and Screening
High-throughput experimentation (HTE) and automation have revolutionized chemical research by enabling the rapid synthesis and screening of large numbers of compounds. nih.govsemanticscholar.org This approach accelerates the discovery of new molecules with desired properties and the optimization of reaction conditions.
For this compound, an HTE platform could be employed to:
Rapidly Screen Catalysts: Test a wide array of potential catalysts for its synthesis to identify the most efficient and selective options.
Optimize Reaction Conditions: Systematically vary parameters such as temperature, pressure, solvent, and reactant ratios to maximize yield and purity.
Discover Novel Analogues: Synthesize a library of related phosphinate compounds by varying the octoxy and phenylcarbamoyl moieties to explore structure-activity relationships. semanticscholar.org
The integration of robotics and automated analytical techniques, such as high-throughput mass spectrometry, allows for the analysis of hundreds or even thousands of reactions per day. nih.gov This data-rich approach is invaluable for building comprehensive models of chemical reactivity.
Integration of Data Science, Machine Learning, and Artificial Intelligence in this compound Research
Data science, machine learning (ML), and artificial intelligence (AI) are becoming indispensable tools in chemical research. nih.gov These computational methods can analyze large datasets to identify patterns, predict properties, and guide experimental design. researchgate.netnih.govpharmb.io
In the context of this compound research, these technologies could be applied to:
Predict Physicochemical Properties: Develop quantitative structure-property relationship (QSPR) models to predict properties such as solubility, stability, and reactivity.
Guide Synthesis Planning: Utilize AI-powered retrosynthesis tools to propose novel and efficient synthetic routes.
Accelerate Discovery: Employ ML models to screen virtual libraries of compounds to identify candidates with a high probability of possessing desired biological or material properties, thus prioritizing experimental efforts. nih.gov
The success of these computational approaches relies heavily on the availability of high-quality data. pharmb.io As more experimental data on phosphinates is generated through high-throughput methods, the predictive power and utility of ML and AI models in this area of chemistry will continue to grow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
